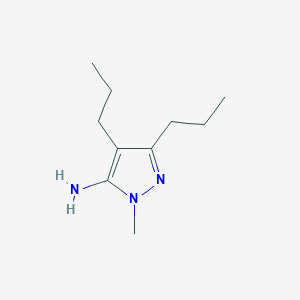
Methyl 2-amino-1,8-naphthyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine ring system with an amino group at the 2-position and a carboxylate ester group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including methyl 2-amino-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method involves the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous iron(III) chloride to produce 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water-soluble iridium catalysts for the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in water under air atmosphere has been reported to efficiently produce 1,8-naphthyridines .
化学反应分析
Types of Reactions
Methyl 2-amino-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and carboxylate ester groups.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the carboxylate ester group can yield alcohol derivatives.
科学研究应用
Methyl 2-amino-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications due to its unique chemical structure and properties. It is used in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: As a potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: In the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
作用机制
The mechanism of action of methyl 2-amino-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal complexes, influencing various biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .
相似化合物的比较
Methyl 2-amino-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
1,8-Naphthyridine-3-carboxylic acid: Lacks the methyl ester group, which affects its solubility and reactivity.
2-Amino-1,8-naphthyridine: Lacks the carboxylate ester group, which influences its chemical behavior and applications.
1,5-Naphthyridine derivatives: Differ in the position of nitrogen atoms within the ring system, leading to variations in their chemical and biological properties
属性
CAS 编号 |
60467-84-7 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC 名称 |
methyl 2-amino-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)7-5-6-3-2-4-12-9(6)13-8(7)11/h2-5H,1H3,(H2,11,12,13) |
InChI 键 |
VGKYKEBDDQIDCI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)
![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)










